![molecular formula C17H18O2 B577888 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215206-04-4](/img/structure/B577888.png)

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

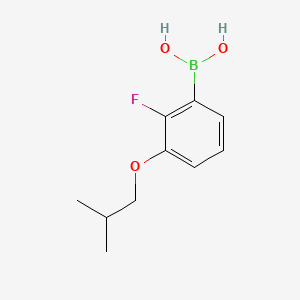

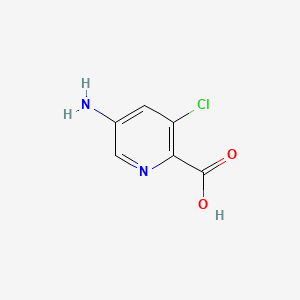

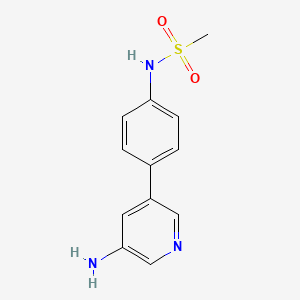

“3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It is derived from either of the two isomers (n-butane and isobutane) of butane .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of similar compounds like 3-Tert-Butyladipic Acid has been reported. It has a molecular formula of CHO, an average mass of 202.247 Da, and a Monoisotopic mass of 202.120514 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3-Tert-Butyladipic Acid is air-, moisture-, and thermally-stable and is highly soluble in a wide range of common organic solvents .Wissenschaftliche Forschungsanwendungen

Bioactive Compounds and Antioxidants

- Neo fatty acids and their derivatives, which include compounds similar to 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid, have been identified as promising candidates for antioxidant, anticancer, antimicrobial, and antibacterial applications. These compounds are also considered for use in cosmetic, agronomic, and pharmaceutical industries due to their biological activities (Dembitsky, 2006).

Environmental Applications

- The environmental behavior and fate of compounds similar to 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid, specifically methyl tert-butyl ether (MTBE), have been extensively studied. MTBE shows high water solubility and low sorption to subsurface solids, making it a persistent contaminant in aquatic environments. However, this also means that similar compounds could be designed for environmentally benign applications, considering their solubility and transport properties (Squillace et al., 1997).

Chemical Synthesis and Catalysis

- Research on the decomposition of MTBE, a related compound, in the presence of hydrogen in a cold plasma reactor has implications for the environmental management of fuel additives. This study demonstrates the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE into less harmful substances, suggesting that similar techniques could be applied to the decomposition or transformation of 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid (Hsieh et al., 2011).

Material Science and Engineering

- Polymer membranes have been investigated for their efficiency in separating azeotropic mixtures involving MTBE, indicating the potential for using similar methodologies for purifying or isolating compounds like 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid. This research underscores the importance of selecting appropriate materials for optimal transport properties in separation processes (Pulyalina et al., 2020).

Biotechnology and Bioengineering

- The production of lactic acid from biomass and its conversion into a variety of value-added chemicals highlight the potential of biotechnological routes for synthesizing and transforming carboxylic acids, including those similar to 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid. These biotechnological approaches offer greener alternatives for chemical synthesis, emphasizing the role of sustainable methods in the chemical industry (Gao et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3-tert-butylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(18)19/h4-11H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFSZLDSORYNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681774 |

Source

|

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1215206-04-4 |

Source

|

| Record name | 3′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

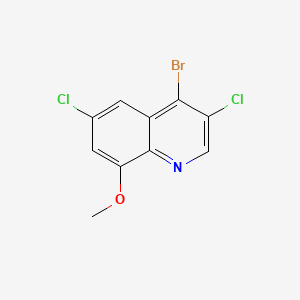

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)